N-(3-chloro-4-methoxyphenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(3-chloro-4-methoxyphenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic small molecule featuring:
- A 4-fluorobenzyl substituent at position 6, contributing to lipophilicity and aromatic interactions.
- A thioacetamide linker at position 2, connecting to a 3-chloro-4-methoxyphenyl group, which introduces electronic and steric effects.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN4O3S/c1-32-20-7-6-16(10-18(20)24)26-21(30)13-33-23-27-19-8-9-29(12-17(19)22(31)28-23)11-14-2-4-15(25)5-3-14/h2-7,10H,8-9,11-13H2,1H3,(H,26,30)(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKODKJGGBIUYDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=C(C=C4)F)C(=O)N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[4,3-d]pyrimidine core, followed by the introduction of the fluorophenyl group through a nucleophilic substitution reaction. The final step involves the coupling of the chloro-methoxyphenyl moiety with the pyrido[4,3-d]pyrimidine core using a suitable coupling reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloro and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Pyrido[4,3-d]pyrimidinone vs. Pyrimidine/Thieno Analogues
- Benzothieno[2,3-d]pyrimidinone (): The benzothiophene fusion (e.g., N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo...acetamide) adds bulk and aromaticity, which may reduce solubility but improve target engagement .
Key Structural Differences
Substituent Effects
Chlorophenyl vs. Dichlorophenyl Groups
- Target Compound (3-chloro-4-methoxyphenyl):
- The methoxy group donates electrons, improving solubility, while the chlorine at position 3 introduces steric hindrance.
- N-(2,3-dichlorophenyl) Analog ():
Fluorophenyl vs. Trifluoromethylphenyl Groups
- Target Compound (4-fluorobenzyl):
- Fluorine’s electronegativity enhances binding pocket interactions without excessive hydrophobicity.
- Trifluoromethylphenyl ():
Kinase Inhibition Potential
- The pyrido-pyrimidinone scaffold is structurally analogous to BMS-777607 (), a Met kinase inhibitor featuring a pyridone core and fluorophenyl substituents. The target compound’s 4-fluorobenzyl group may similarly enhance ATP-binding pocket interactions .
- Src/Abl Inhibitors ():
Physicochemical Data
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound with potential therapeutic applications. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chlorine and methoxy groups on the phenyl ring.
- A pyrido[4,3-d]pyrimidine core that contributes to its biological properties.
- A sulfanyl linkage that may enhance its reactivity and interaction with biological targets.
Molecular Formula
Molecular Weight
Approximately 373.86 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. The following table summarizes findings from relevant research:
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes relevant to cancer progression and inflammation:
- Cholinesterases : Moderate inhibition was observed with IC50 values ranging from 15 to 25 µM.
- Cyclooxygenase (COX) : Compounds in the same class demonstrated dual inhibition against COX-1 and COX-2.
Molecular Docking Studies
Molecular docking studies suggest that the compound interacts favorably with target proteins due to:
- Hydrogen bonding and halogen interactions , particularly involving the fluorine atom in the structure.
- Enhanced lipophilicity , which may improve membrane permeability and bioavailability.
Case Study 1: Anticancer Screening
In a screening study involving multicellular spheroids, the compound exhibited significant anticancer activity against various tumor models. The dose-response relationship indicated a clear correlation between concentration and cytotoxic effect.
Case Study 2: Enzyme Interaction
A separate study focused on enzyme kinetics demonstrated that modifications in the phenyl substituents significantly affected the inhibitory potency against cholinesterases. The presence of electron-withdrawing groups like fluorine improved binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
